molecular formula C21H22N2O3S2 B2916437 N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide CAS No. 919760-89-7

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide

Cat. No.: B2916437
CAS No.: 919760-89-7
M. Wt: 414.54
InChI Key: FHTOESDNOOBYHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide is a benzamide derivative featuring a thiazole ring substituted at position 4 with a 3,4-dimethoxyphenyl group and at position 3 of the benzamide moiety with an isopropylthio (-S-iPr) substituent.

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-13(2)28-16-7-5-6-15(10-16)20(24)23-21-22-17(12-27-21)14-8-9-18(25-3)19(11-14)26-4/h5-13H,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTOESDNOOBYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes available research findings, including case studies and experimental data, to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C₁₈H₁₉N₃O₂S
  • Molecular Weight : 345.43 g/mol
  • CAS Number : 1019096-02-6

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assays

In a study involving human lung cancer cell lines (A549, HCC827, NCI-H358), the compound showed the following IC₅₀ values:

Cell LineIC₅₀ (μM)
A5496.75
HCC8275.13
NCI-H3586.48

These results indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner, suggesting its potential as an antitumor agent .

The mechanism by which thiazole derivatives exert their anticancer effects often involves interaction with DNA and inhibition of key cellular pathways. Studies have shown that these compounds can bind to DNA, disrupting replication and transcription processes. Specifically, they predominantly bind within the minor groove of DNA, which may lead to altered gene expression and subsequent apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial efficacy. Testing against Gram-positive and Gram-negative bacteria revealed notable antibacterial activity.

Antimicrobial Efficacy Data

The following table summarizes the antimicrobial activity observed in various studies:

MicroorganismMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Saccharomyces cerevisiae128

These findings indicate that the compound possesses moderate antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Comparison with Similar Compounds

Research Findings and Implications

  • Bioactivity Potential: Thiazole-benzamide hybrids (e.g., 4d) are investigated for antimicrobial activity, suggesting the target compound may share similar mechanisms . The isopropylthio group’s lipophilicity could enhance pharmacokinetics over polar analogues.
  • Tautomerism and Stability : Unlike triazole-thiones (), the target compound’s thiazole core lacks tautomeric forms, simplifying spectral interpretation and stability .
  • Scalability Challenges: Multi-step syntheses (e.g., ’s morpholinomethyl derivatives) may complicate large-scale production, whereas the target’s simpler substituents (methoxy, isopropylthio) could offer synthetic advantages.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via amide coupling reactions between functionalized thiazole and benzamide precursors. A typical approach involves reacting a thiazol-2-amine derivative with a substituted benzoyl chloride in pyridine under reflux, followed by purification using column chromatography and recrystallization (e.g., methanol or ethanol). Purity (>95%) is validated via HPLC and NMR spectroscopy .

Q. What spectroscopic and analytical techniques are critical for structural characterization?

  • Methodological Answer : Comprehensive characterization requires:

  • 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., distinguishing methoxy, thioether, and amide groups) .
  • HRMS (High-Resolution Mass Spectrometry) : For exact mass validation .
  • Elemental Analysis : To verify C, H, N, and S content .

Q. What methodologies are recommended for initial biological activity screening?

  • Methodological Answer : Prioritize in vitro assays targeting therapeutic areas indicated by structural analogs:

  • Anticancer : Cell viability assays (e.g., MTT) against cancer cell lines .
  • Antimicrobial : Disk diffusion or microdilution assays for bacterial/fungal strains .
  • Enzyme Inhibition : Fluorometric assays for enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), leveraging the thiazole-amide scaffold’s interaction with active sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

  • Methodological Answer : Conflicting NMR or mass data may arise from impurities or stereochemical ambiguities. Strategies include:

  • 2D NMR (COSY, HSQC) : To resolve overlapping signals .
  • X-ray Crystallography : For unambiguous confirmation of molecular packing and hydrogen-bonding interactions (e.g., centrosymmetric dimers observed in similar thiazole-amide compounds) .
  • Computational Validation : DFT calculations to predict NMR chemical shifts and compare with experimental data .

Q. How should structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

  • Methodological Answer :

  • Substituent Variation : Modify the 3,4-dimethoxyphenyl group (e.g., replace methoxy with halogens or nitro groups) to assess electronic effects on bioactivity .
  • Isosteric Replacements : Replace the isopropylthio group with sulfonyl or methylthio moieties to evaluate steric and electronic impacts .
  • Biological Testing : Use parallel synthesis to generate derivatives, followed by dose-response assays to quantify potency shifts .

Q. What computational strategies enhance the design of novel derivatives or reaction pathways?

  • Methodological Answer :

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict feasible reaction mechanisms and intermediates .
  • Molecular Docking : Simulate interactions with target proteins (e.g., PFOR) to prioritize derivatives with high binding affinity .
  • Machine Learning : Train models on existing reaction data to optimize solvent, catalyst, and temperature conditions .

Q. What experimental approaches elucidate the mechanism of enzyme inhibition?

  • Methodological Answer :

  • Kinetic Studies : Measure substrate/product turnover rates via stopped-flow spectroscopy to identify competitive/non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .
  • Site-Directed Mutagenesis : Modify putative enzyme binding residues to confirm critical interactions with the thiazole-amide scaffold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.